molecular formula C9H8BrN3 B3273574 4-bromo-1-phenyl-1H-pyrazol-5-amine CAS No. 5900-00-5

4-bromo-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B3273574
CAS No.: 5900-00-5
M. Wt: 238.08 g/mol
InChI Key: VIFCFRDZUNAODA-UHFFFAOYSA-N
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Description

4-Bromo-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4-position, a phenyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring. Its molecular formula is C9H8BrN3, and it has a molecular weight of 241.09 g/mol .

Mechanism of Action

Target of Action

For instance, some pyrazoles have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

It is known that pyrazole derivatives can act as inhibitors of certain enzymes . They may bind to the active site of these enzymes, preventing the enzymes from catalyzing their respective reactions.

Biochemical Pathways

Given that some pyrazoles can inhibit liver alcohol dehydrogenase , it is plausible that this compound could impact pathways involving this enzyme, such as alcohol metabolism.

Result of Action

Given its potential role as an enzyme inhibitor , it could potentially alter cellular processes that depend on the targeted enzyme.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 4-bromo-1-phenyl-1H-pyrazol-5-amine interacts with its targets and exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-phenyl-1H-pyrazol-5-amine typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-phenyl-1H-pyrazol-5-amine using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The bromination occurs selectively at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-phenyl-1H-pyrazol-5-amine, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Bromo-1-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the phenyl group at the 1-position makes it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

4-bromo-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFCFRDZUNAODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294221
Record name 4-Bromo-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-00-5
Record name 4-Bromo-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5900-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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